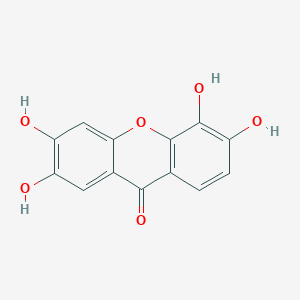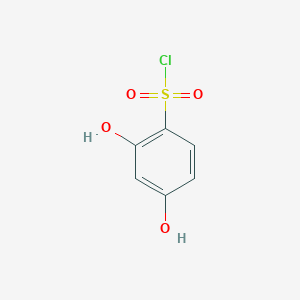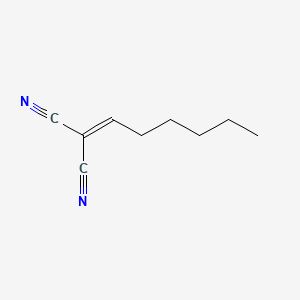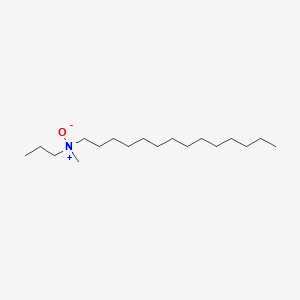
Tetracos-19-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracos-19-enoic acid, also known as nervonic acid, is a very long-chain monounsaturated fatty acid with the molecular formula C24H46O2. It is characterized by a single cis-double bond located at the 19th carbon position from the carboxyl end. This compound is naturally found in the white matter of mammalian brains and is a significant component of the myelin sheath of nerve fibers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetracos-19-enoic acid can be synthesized through the elongation of shorter-chain fatty acids. One common method involves the elongation of oleic acid (C18:1) using malonyl-CoA and long-chain acyl-CoA as substrates. The key enzyme in this process is 3-ketoacyl-CoA synthase, which catalyzes the condensation reaction .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as plant seed oils. Plants like Lunaria annua and Malania oleifera are known to contain high levels of this fatty acid. The extraction process typically involves solvent extraction followed by purification steps such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Tetracos-19-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol.
Reduction: The double bond can be hydrogenated to produce tetracosanoic acid.
Substitution: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Alcohols or amines in the presence of acid catalysts are used for esterification and amidation reactions, respectively.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Tetracosanoic acid.
Substitution: Esters or amides.
Wissenschaftliche Forschungsanwendungen
Tetracos-19-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex lipids and as a standard in chromatographic analysis.
Biology: Studied for its role in the formation and maintenance of the myelin sheath in nerve cells.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as multiple sclerosis and schizophrenia.
Industry: Used in the production of specialty chemicals and as a component in certain cosmetic formulations
Wirkmechanismus
Tetracos-19-enoic acid exerts its effects primarily through its incorporation into the myelin sheath of nerve fibers. It is involved in the regulation of ion channels and membrane fluidity, which are crucial for proper nerve function. The compound interacts with various molecular targets, including sphingolipids and phospholipids, and is involved in pathways related to lipid metabolism and neural development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleic acid (C181): A shorter-chain monounsaturated fatty acid with a double bond at the 9th carbon position.
Erucic acid (C221): A very long-chain monounsaturated fatty acid with a double bond at the 13th carbon position.
Lignoceric acid (C240): A saturated fatty acid with no double bonds
Uniqueness
Tetracos-19-enoic acid is unique due to its specific chain length and the position of its double bond, which confer distinct biophysical properties. Its role in the myelin sheath and its potential therapeutic applications in neurological disorders further distinguish it from other similar fatty acids .
Eigenschaften
CAS-Nummer |
133530-23-1 |
|---|---|
Molekularformel |
C24H46O2 |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
tetracos-19-enoic acid |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h5-6H,2-4,7-23H2,1H3,(H,25,26) |
InChI-Schlüssel |
XGAFLICMDZUMCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)
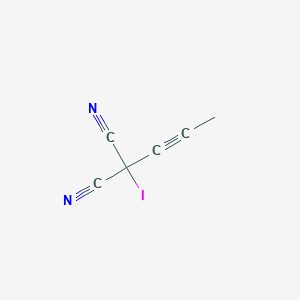
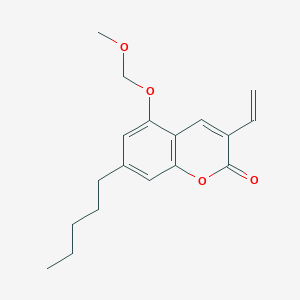
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
methanimine N-oxide](/img/structure/B14268980.png)
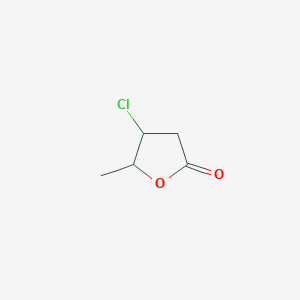
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
